molecular formula C11H14ClNO B1485505 trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol CAS No. 2139475-85-5

trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol

Cat. No. B1485505
CAS RN: 2139475-85-5
M. Wt: 211.69 g/mol
InChI Key: AMLSOWLKALBBPX-GHMZBOCLSA-N
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Description

Trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol, also known as trans-2-[(3-chloro-4-methylphenyl)amino]cyclopentan-1-ol, is a cyclic amine derivative which has been studied for its potential applications in a wide range of scientific research areas. This compound is a white crystalline solid with a molecular formula of C10H14ClNO. It is soluble in both water and organic solvents, and is stable under normal storage conditions.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Cyclobutane-Containing Compounds

The chemical compound is part of a broader class of molecules incorporating cyclobutane rings, which have been synthesized through various methods. For example, Pérez-Fernández et al. (2008) described the synthesis of 2-amino-1,3-diols with threoninol substructure incorporating a cyclobutane ring, highlighting the use of cyclobutanone derivatives and methylmagnesium bromide for their synthesis (Pérez-Fernández et al., 2008). This process underscores the versatility of cyclobutane rings in synthesizing complex organic molecules.

Crystal Structure and Physical Chemical Properties

Studies have also focused on the crystal structure and physical chemical properties of cyclobutane analogs. For instance, Feskov et al. (2017) synthesized cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, considered as conformationally restricted analogues of threonine. The pKa values and X-ray data provided insight into the planarity of the cyclobutane rings and the fixed spatial orientation of functional groups (Feskov et al., 2017).

Chemical Reactivity and Applications

Reactivity and Chemical Transformations

The reactivity of cyclobutane-containing compounds under different conditions has been a significant area of research. Ashton and Tedder (1972) investigated the gas-phase chlorination of chlorocyclobutane and methylcyclobutane, exploring the reactivity and product distribution, which sheds light on the unique reactivity patterns of substituted cyclobutanes (Ashton & Tedder, 1972).

Stereocontrolled Synthesis

The stereocontrolled synthesis of cyclobutane-containing molecules is crucial for developing pharmaceuticals and materials with desired properties. Chang et al. (2019) described the stereoselective synthesis of tri-functionalized cyclobutane scaffolds, demonstrating the utility of cyclobutane derivatives in constructing molecules with specific stereochemical configurations (Chang et al., 2019).

properties

IUPAC Name

(1R,2R)-2-(3-chloro-4-methylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-2-3-8(6-9(7)12)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLSOWLKALBBPX-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCC2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N[C@@H]2CC[C@H]2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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